Ethyl 2-[({4-[(3,5-dichloropyridin-2-yl)oxy]phenoxy}acetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
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Overview
Description
ETHYL 2-[(2-{4-[(3,5-DICHLORO-2-PYRIDYL)OXY]PHENOXY}ACETYL)AMINO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE is a complex organic compound with a diverse range of applications in scientific research. This compound is characterized by its unique molecular structure, which includes a benzothiophene core, a pyridyl group, and multiple functional groups that contribute to its reactivity and utility in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 2-[(2-{4-[(3,5-DICHLORO-2-PYRIDYL)OXY]PHENOXY}ACETYL)AMINO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE typically involves multiple steps, starting with the preparation of intermediate compounds. The process often includes:
Formation of the benzothiophene core: This can be achieved through cyclization reactions involving thiophene derivatives.
Introduction of the pyridyl group: This step may involve nucleophilic substitution reactions where a pyridyl halide reacts with a phenoxy compound.
Functional group modifications: Various functional groups are introduced or modified through reactions such as esterification, amidation, and acetylation.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.
Chemical Reactions Analysis
Types of Reactions
ETHYL 2-[(2-{4-[(3,5-DICHLORO-2-PYRIDYL)OXY]PHENOXY}ACETYL)AMINO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert certain functional groups to their corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can replace halogen atoms with other nucleophiles.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Solvents: Dichloromethane (DCM), tetrahydrofuran (THF).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction can produce alcohols or amines.
Scientific Research Applications
ETHYL 2-[(2-{4-[(3,5-DICHLORO-2-PYRIDYL)OXY]PHENOXY}ACETYL)AMINO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of ETHYL 2-[(2-{4-[(3,5-DICHLORO-2-PYRIDYL)OXY]PHENOXY}ACETYL)AMINO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
ETHYL 2-[(2-{4-[(3,5-DICHLORO-2-PYRIDYL)OXY]PHENOXY}ACETYL)AMINO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE can be compared with similar compounds such as:
- 2-ethoxyethyl 2-{4-[(3,5-dichloro-2-pyridyl)oxy]phenoxy}propanoate
- Acetic acid, [(3,5,6-trichloro-2-pyridinyl)oxy]-
These compounds share structural similarities but differ in their functional groups and specific applications, highlighting the uniqueness of ETHYL 2-[(2-{4-[(3,5-DICHLORO-2-PYRIDYL)OXY]PHENOXY}ACETYL)AMINO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE.
Properties
Molecular Formula |
C24H22Cl2N2O5S |
---|---|
Molecular Weight |
521.4 g/mol |
IUPAC Name |
ethyl 2-[[2-[4-(3,5-dichloropyridin-2-yl)oxyphenoxy]acetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate |
InChI |
InChI=1S/C24H22Cl2N2O5S/c1-2-31-24(30)21-17-5-3-4-6-19(17)34-23(21)28-20(29)13-32-15-7-9-16(10-8-15)33-22-18(26)11-14(25)12-27-22/h7-12H,2-6,13H2,1H3,(H,28,29) |
InChI Key |
BQJTYSOEWFROHE-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCCC2)NC(=O)COC3=CC=C(C=C3)OC4=C(C=C(C=N4)Cl)Cl |
Origin of Product |
United States |
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